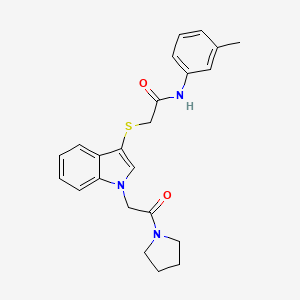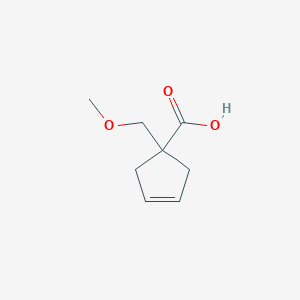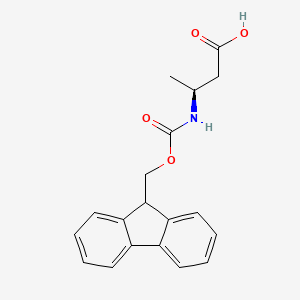
4-Bromo-4'-(pentyloxy)-1,1'-biphenyl
Vue d'ensemble
Description
4-Bromo-4'-(pentyloxy)-1,1'-biphenyl, also known as 4-Bromo-4'-pentyloxybiphenyl, is an organic compound with a variety of applications in scientific research. It is an aromatic compound with a unique molecular structure that makes it attractive for use in a variety of laboratory experiments. 4-Bromo-4'-pentyloxybiphenyl is a versatile compound, with a wide range of applications in scientific research, from synthetic organic chemistry to biochemistry and physiology.
Applications De Recherche Scientifique
Liquid Crystal Elastomers (LCEs)
LCEs combine the properties of liquid crystals and elastomers. By incorporating 4-bromo-4’-(pentyloxy)-1,1’-biphenyl into an elastomeric matrix, researchers create materials that respond to external stimuli (e.g., temperature, light, or mechanical stress). These LCEs find applications in soft robotics, actuators, and adaptive optics.
For more information, you can refer to the following sources:
- Research paper on orientational disorder in related biphenyls’-nitrobiphenyl_BNBP_and_4-bromo-4’-cyanobiphenyl_BCNBP_leading_to_bipolar_crystals/links/62ea3c7b7782323cf196fc03/Peculiar-orientational-disorder-in-4-bromo-4-nitrobiphenyl-BNBP-and-4-bromo-4-cyanobiphenyl-BCNBP-leading-to-bipolar-crystals.pdf?origin=journalDetail&_rtd=e30%3D)
- Chemical information on 4-Bromo-4’-(pentyloxy)biphenyl
- Product details from Tokyo Chemical Industry Co., Ltd.
Propriétés
IUPAC Name |
1-bromo-4-(4-pentoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-2-3-4-13-19-17-11-7-15(8-12-17)14-5-9-16(18)10-6-14/h5-12H,2-4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGGLCGBXDPDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2360004.png)

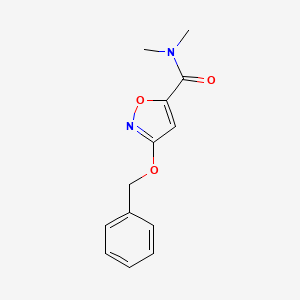
![S-(3-chloro-4-methoxyphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2360007.png)
![(1S,6R)-8-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B2360010.png)
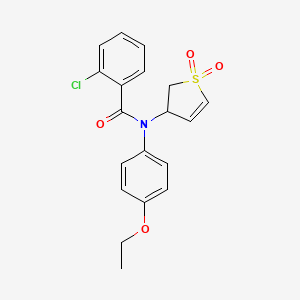
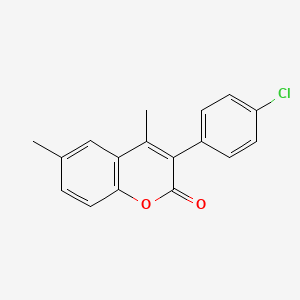
![methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2360017.png)
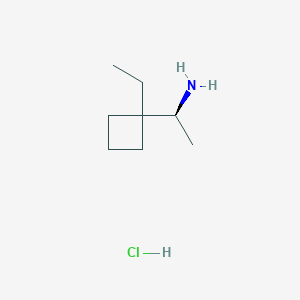
![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2360020.png)
![7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B2360021.png)
